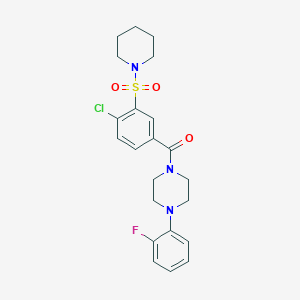
(4-Chlor-3-(Piperidin-1-ylsulfonyl)phenyl)(4-(2-Fluorphenyl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a novel compound that has recently gained attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by its complex molecular framework, which includes both piperidinyl and piperazinyl moieties, a fluorophenyl group, and a chlorophenyl group. These structural elements confer distinctive chemical properties and reactivity, making it an interesting subject for synthetic chemists and researchers in related disciplines.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has several promising applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological targets, including potential enzyme inhibition or receptor modulation.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: : Potential use in the development of new materials or catalysts due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step synthesis. A general synthetic route might include:
Nucleophilic Substitution: : Starting with the appropriate chlorophenyl and fluorophenyl precursors, nucleophilic substitution reactions can be used to introduce the piperazinyl and piperidinyl groups.
Sulfonylation: : Introducing the sulfonyl group can be achieved through sulfonylation reactions, often using sulfonyl chlorides under basic conditions.
Final Coupling: : The final step often involves the coupling of the intermediate products under controlled conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production methods of (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone would be optimized for scale, efficiency, and cost-effectiveness. This includes:
Batch and Continuous Processes: : Utilizing batch or continuous processes depending on the scale of production and the required throughput.
Catalysis and Optimized Reagents: : Employing catalysis and specially optimized reagents to enhance yields and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone undergoes a variety of chemical reactions, including:
Oxidation and Reduction: : Depending on the functional groups present and the conditions used, this compound can undergo oxidation or reduction reactions.
Substitution Reactions: : Both nucleophilic and electrophilic substitution reactions are possible, facilitated by the presence of the piperidinyl, piperazinyl, and phenyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions typically involve modifications to the functional groups attached to the piperidinyl and piperazinyl moieties or the phenyl rings.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is highly dependent on its interaction with specific molecular targets. Generally, its mechanism involves:
Molecular Targets: : Binding to enzymes or receptors, potentially altering their activity.
Pathways Involved: : Modulation of signaling pathways or metabolic processes relevant to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
(4-Bromo-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperidin-1-yl)methanone
Highlighting Uniqueness
What sets (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone apart from similar compounds is its specific combination of the chlorophenyl, fluorophenyl, piperidinyl, and piperazinyl groups, which provide a unique set of chemical properties and reactivity patterns. This unique structural combination may confer distinct biological activities or industrial applications not seen in its analogs.
Conclusion
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a compound with a complex and intriguing structure, presenting diverse opportunities for research and application in various scientific fields. Its unique chemical characteristics, coupled with its potential for innovative applications, make it a compound worth continued exploration.
Eigenschaften
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O3S/c23-18-9-8-17(16-21(18)31(29,30)27-10-4-1-5-11-27)22(28)26-14-12-25(13-15-26)20-7-3-2-6-19(20)24/h2-3,6-9,16H,1,4-5,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDNAMOZYZWXGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














